molecular formula C6H9ClN2O2 B6220350 1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2758001-02-2

1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B6220350
CAS No.: 2758001-02-2
M. Wt: 176.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride (1,5-DMIC) is an organic compound that is used for a variety of scientific research applications. It is an important component of many biochemical and physiological processes, and its use in laboratory experiments has several advantages and limitations.

Scientific Research Applications

1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is used in a variety of scientific research applications, including the study of enzyme catalysis, protein-protein interactions, and drug metabolism. It is also used to study the structure and function of proteins, enzymes, and other biological molecules. Furthermore, this compound is used to study the mechanism of action of drugs and to identify potential drug targets.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is not well understood. However, it is believed that the compound acts as a competitive inhibitor of an enzyme or other biological molecule. This inhibition can lead to changes in the activity of the enzyme or molecule, which can then be studied to gain insight into its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can affect the activity of enzymes, proteins, and other biological molecules. It is also believed that this compound may have an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of 1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it can be used to study the structure and function of proteins, enzymes, and other biological molecules. Furthermore, this compound can be used to study the mechanism of action of drugs and to identify potential drug targets.
However, there are also some limitations to the use of this compound in laboratory experiments. The compound is not very stable, and it can be easily degraded by light and heat. Furthermore, the mechanism of action of this compound is not well understood, and its biochemical and physiological effects are not well characterized.

Future Directions

There are several potential future directions for the use of 1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride in scientific research. These include the development of more efficient synthesis methods, the study of the biochemical and physiological effects of the compound, and the identification of potential drug targets. Additionally, this compound could be used to study the structure and function of proteins, enzymes, and other biological molecules. Finally, this compound could be used to study the mechanism of action of drugs and to identify potential drug targets.

Synthesis Methods

1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can be synthesized in a variety of ways. The most common synthesis method is the reaction of 1,5-dichloro-1H-imidazole-4-carboxylic acid with sodium hydroxide in an aqueous solution. This reaction yields a salt of this compound. Other synthesis methods include the reaction of 1,5-dichloro-1H-imidazole-4-carboxylic acid with an alkali metal hydroxide in an aqueous solution, and the reaction of 1,5-dichloro-1H-imidazole-4-carboxylic acid with an alkyl halide in a suitable solvent.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride involves the reaction of 1,5-dimethylimidazole with chloroacetic acid followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "1,5-dimethylimidazole", "chloroacetic acid", "sodium hydroxide", "hydrochloric acid", "water", "ethanol" ], "Reaction": [ "1. Dissolve 1,5-dimethylimidazole in water and add chloroacetic acid.", "2. Heat the mixture at reflux for several hours.", "3. Cool the mixture and add sodium hydroxide to adjust the pH to basic.", "4. Extract the product with ethyl acetate.", "5. Dry the organic layer with anhydrous sodium sulfate.", "6. Concentrate the organic layer under reduced pressure to obtain the crude product.", "7. Dissolve the crude product in water and add hydrochloric acid to adjust the pH to acidic.", "8. Cool the mixture to obtain the final product as a white solid." ] }

2758001-02-2

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.